Cas no 303121-05-3 (8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid)

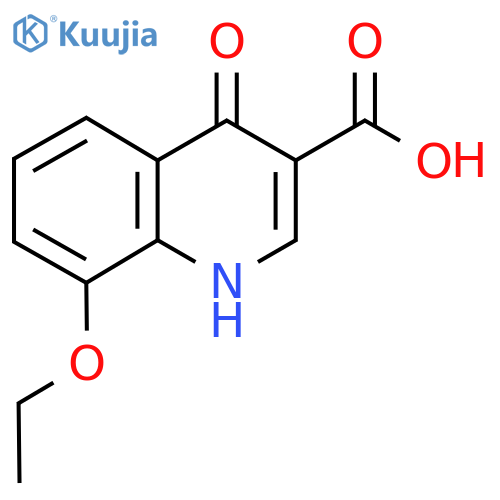

303121-05-3 structure

商品名:8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid

CAS番号:303121-05-3

MF:C12H11NO4

メガワット:233.220043420792

MDL:MFCD02217349

CID:4712364

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID

- 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

- 8-ETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID

- Cambridge id 6153223

- 8-ethoxy-4-oxo-1H-quinoline-3-carboxylic Acid

- 3-Quinolinecarboxylic acid, 8-ethoxy-4-hydroxy-

- Oprea1_571150

- Oprea1_091724

- 3-Quinolinecarboxylic acid, 8-ethoxy-1,4-dihydro-4-oxo-

- STL331354

- 8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid

-

- MDL: MFCD02217349

- インチ: 1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

- InChIKey: QCWQXUIPKUUXKJ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1=CC=CC2C(C(C(=O)O)=CNC=21)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 364

- トポロジー分子極性表面積: 75.6

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 414.5±45.0 °C at 760 mmHg

- じょうきあつ: 0.0±1.0 mmHg at 25°C

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E677673-5mg |

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid |

303121-05-3 | 5mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E677673-2.5mg |

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid |

303121-05-3 | 2.5mg |

$ 50.00 | 2022-06-05 | ||

| OTAVAchemicals | 0109850002-50MG |

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |

303121-05-3 | 95% | 50MG |

$58 | 2023-07-07 | |

| OTAVAchemicals | 0109850002-100MG |

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |

303121-05-3 | 95% | 100MG |

$104 | 2023-07-07 | |

| A2B Chem LLC | BA35527-10g |

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |

303121-05-3 | >95% | 10g |

$1134.00 | 2024-04-20 | |

| A2B Chem LLC | BA35527-25g |

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |

303121-05-3 | >95% | 25g |

$1863.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388833-1g |

8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

303121-05-3 | 98% | 1g |

¥1728.00 | 2024-08-02 | |

| TRC | E677673-25mg |

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid |

303121-05-3 | 25mg |

$ 95.00 | 2022-06-05 | ||

| A2B Chem LLC | BA35527-500mg |

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid |

303121-05-3 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388833-5g |

8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

303121-05-3 | 98% | 5g |

¥6038.00 | 2024-08-02 |

8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

303121-05-3 (8-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量